4,4'-Difluoro-[1,1'-biphenyl]-3-carboxylic acid 4,4'-Difluoro-[1,1'-biphenyl]-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 164164-26-5
VCID: VC0172520
InChI: InChI=1S/C13H8F2O2/c14-10-4-1-8(2-5-10)9-3-6-12(15)11(7-9)13(16)17/h1-7H,(H,16,17)
SMILES: C1=CC(=CC=C1C2=CC(=C(C=C2)F)C(=O)O)F
Molecular Formula: C13H8F2O2
Molecular Weight: 234.202

4,4'-Difluoro-[1,1'-biphenyl]-3-carboxylic acid

CAS No.: 164164-26-5

Cat. No.: VC0172520

Molecular Formula: C13H8F2O2

Molecular Weight: 234.202

* For research use only. Not for human or veterinary use.

4,4'-Difluoro-[1,1'-biphenyl]-3-carboxylic acid - 164164-26-5

CAS No. 164164-26-5
Molecular Formula C13H8F2O2
Molecular Weight 234.202
IUPAC Name 2-fluoro-5-(4-fluorophenyl)benzoic acid
Standard InChI InChI=1S/C13H8F2O2/c14-10-4-1-8(2-5-10)9-3-6-12(15)11(7-9)13(16)17/h1-7H,(H,16,17)
Standard InChI Key QFOLNTPEYOGOJM-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C2=CC(=C(C=C2)F)C(=O)O)F

Chemical Identity and Properties

4,4'-Difluoro-[1,1'-biphenyl]-3-carboxylic acid is an organic compound characterized by its biphenyl backbone with strategic fluorine substitutions and a carboxylic acid functional group. The compound exists as a solid at room temperature and possesses specific physicochemical properties that distinguish it from related biphenyl derivatives.

Basic Identification Parameters

Table 1 presents the fundamental identification parameters of 4,4'-Difluoro-[1,1'-biphenyl]-3-carboxylic acid:

ParameterDescription
CAS Number164164-26-5
Molecular FormulaC₁₃H₈F₂O₂
Molecular Weight234.20 g/mol
Physical StateSolid
IUPAC Name4,4'-Difluoro-[1,1'-biphenyl]-3-carboxylic acid
InChI KeyQFOLNTPEYOGOJM-UHFFFAOYSA-N

The compound features a unique structural arrangement with two benzene rings connected by a single bond, forming the biphenyl scaffold. The fluorine atoms occupy the para positions of both rings, while the carboxylic acid group is attached at the meta position of one ring .

Physical and Chemical Characteristics

The presence of fluorine atoms significantly influences the compound's properties, including:

  • Enhanced metabolic stability compared to non-fluorinated analogs

  • Modified lipophilicity affecting membrane permeability

  • Altered electronic distribution within the molecule

  • Increased resistance to oxidative degradation

  • Unique hydrogen bonding properties due to the carboxylic acid group

These characteristics collectively contribute to the compound's potential utility in various applications, particularly in pharmaceutical research and development.

Synthesis Methodologies

Several synthetic approaches have been developed for accessing 4,4'-Difluoro-[1,1'-biphenyl]-3-carboxylic acid, with the Suzuki-Miyaura cross-coupling reaction emerging as the most efficient and widely employed method.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling reaction represents a powerful synthetic tool for constructing the carbon-carbon bonds necessary to form the biphenyl structure. This palladium-catalyzed reaction typically involves coupling an aryl halide with an aryl boronic acid under basic conditions .

For the synthesis of 4,4'-Difluoro-[1,1'-biphenyl]-3-carboxylic acid, the reaction generally proceeds through the following pathway:

  • Coupling of a 4-fluorophenylboronic acid with a 4-fluoro-3-bromobenzoic acid (or protected derivatives)

  • Formation of the carbon-carbon bond between the two aromatic rings

  • Post-coupling functional group transformations if protected groups are employed

The efficiency of this reaction can be significantly enhanced through the use of specialized catalytic systems. For instance, water-soluble fullerene-supported PdCl₂ nanocatalysts have demonstrated excellent yields for similar biphenyl carboxylic acid syntheses .

Reaction Optimization Parameters

Table 2 highlights typical reaction parameters that influence the yield and efficiency of 4,4'-Difluoro-[1,1'-biphenyl]-3-carboxylic acid synthesis:

ParameterOptimal ConditionsImpact on Synthesis
Catalyst Loading0.05-0.15 mol%Higher loading increases reaction rate but may not improve yield beyond threshold
BaseK₂CO₃ or Cs₂CO₃Stronger bases can improve yields but may cause side reactions
Solvent SystemWater/organic mixturesAqueous conditions promote green chemistry approaches
Reaction Time4-6 hoursExtended times may be required for challenging substrates
TemperatureRoom temperature to 80°CHigher temperatures accelerate reaction but may decrease selectivity

The synthesis of 4,4'-Difluoro-[1,1'-biphenyl]-3-carboxylic acid typically involves advanced catalytic systems specifically designed to enhance yields and minimize undesired by-products .

Structural Characterization

Comprehensive structural characterization of 4,4'-Difluoro-[1,1'-biphenyl]-3-carboxylic acid is essential for confirming its identity and purity. Multiple analytical techniques can be employed for this purpose.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy provides critical structural information:

  • ¹H NMR spectra exhibit characteristic patterns for aromatic protons, with coupling patterns influenced by the fluorine substituents

  • ¹⁹F NMR offers specific signals for the two fluorine atoms

  • ¹³C NMR displays characteristic carbon signals, with C-F coupling providing diagnostic splitting patterns

Infrared (IR) spectroscopy reveals functional group signatures, including:

  • Carboxylic acid O-H stretching (broad band at ~3000-2500 cm⁻¹)

  • C=O stretching (~1700-1680 cm⁻¹)

  • C-F stretching (~1250-1100 cm⁻¹)

Mass spectrometry provides molecular weight confirmation and fragmentation patterns characteristic of the biphenyl structure with fluorine substituents .

Comparative Analysis with Related Compounds

Understanding the relationship between 4,4'-Difluoro-[1,1'-biphenyl]-3-carboxylic acid and structurally similar compounds provides valuable insights into its unique properties and potential applications.

Structural Analogs Comparison

Table 3 compares 4,4'-Difluoro-[1,1'-biphenyl]-3-carboxylic acid with related fluorinated biphenyl compounds:

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural Differences
4,4'-Difluoro-[1,1'-biphenyl]-3-carboxylic acidC₁₃H₈F₂O₂234.20Fluorine at 4,4' positions; carboxylic acid at 3-position
3',4'-Difluoro-4-hydroxy-[1,1'-biphenyl]-3-carboxylic acidC₁₃H₈F₂O₃250.20Fluorine at 3',4' positions; hydroxyl at 4-position; carboxylic acid at 3-position
4,4'-difluoro-2-methyl-[1,1'-biphenyl]-3-carboxylic acidC₁₄H₁₀F₂O₂248.00Additional methyl group at 2-position
1,1'-Biphenyl-4,4'-difluoroC₁₂H₈F₂190.19Lacks carboxylic acid functionality

These structural variations significantly impact the compounds' physicochemical properties, including solubility, acidity, and potential binding interactions with biological targets .

Structure-Property Relationships

The position and number of fluorine substituents in biphenyl carboxylic acids directly influence several key properties:

  • Acidity: Electron-withdrawing fluorine atoms increase the acidity of the carboxylic acid group compared to non-fluorinated analogs

  • Lipophilicity: The pattern of fluorination affects the compound's partition coefficient (logP)

  • Metabolic stability: Fluorine substitution typically increases resistance to enzymatic degradation

  • Conformational preferences: The dihedral angle between the two phenyl rings may be influenced by the positioning of fluorine atoms

These structure-property relationships are crucial for understanding the potential applications of 4,4'-Difluoro-[1,1'-biphenyl]-3-carboxylic acid in various fields.

Future Research Directions

Several promising avenues exist for further exploration of 4,4'-Difluoro-[1,1'-biphenyl]-3-carboxylic acid:

  • Comprehensive biological activity screening to identify potential therapeutic applications

  • Development of more efficient, environmentally friendly synthetic methods, including solvent-free conditions and recyclable catalysts

  • Detailed investigation of structure-activity relationships through systematic modification of the biphenyl scaffold

  • Exploration of crystal engineering applications leveraging the compound's hydrogen bonding capabilities

  • Utilization as a monomer or building block in the creation of novel polymeric materials

The relatively limited research specifically focused on 4,4'-Difluoro-[1,1'-biphenyl]-3-carboxylic acid presents numerous opportunities for original contributions to both fundamental and applied sciences .

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